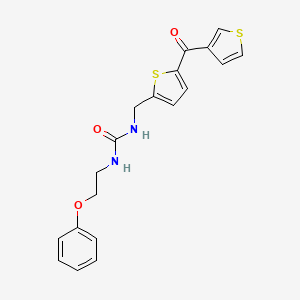
1-(2-Phenoxyethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxyethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Phenoxyethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including findings from various studies, structure-activity relationships, and case studies.
Structure and Synthesis
The compound is characterized by a urea functional group linked to a phenoxyethyl moiety and a thiophene derivative. The synthesis typically involves the reaction of thiophene derivatives with appropriate urea precursors under controlled conditions to yield the target compound.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The following sections summarize key findings regarding its biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiophene-containing ureas exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.03 µg/mL |
| Compound B | Escherichia coli | 0.06 µg/mL |
| Compound C | Pseudomonas aeruginosa | 0.12 µg/mL |
These results suggest that the thiophene moiety contributes significantly to the antimicrobial efficacy of the compounds.
Anticancer Activity
Several studies have explored the anticancer potential of thiophene-based ureas. For example, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |
| OVCAR-4 (Ovarian Cancer) | 28.7 | 77.5 | 93.3 |
| MDA-MB-435 (Breast Cancer) | 15.9 | 27.9 | - |
The data indicates that certain derivatives exhibit selective cytotoxicity towards specific cancer types, highlighting their potential as targeted therapies.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and bacterial metabolism.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain studies suggest that these compounds may increase ROS levels in cells, contributing to their cytotoxic effects.
Case Studies
A study conducted on the efficacy of thiophene-based ureas against drug-resistant strains of Mycobacterium tuberculosis revealed promising results. The compounds were tested against clinical isolates with mutations conferring resistance to standard treatments.
Case Study Findings:
- Compounds displayed significant antimycobacterial activity with low cytotoxicity.
- Molecular docking studies indicated strong binding interactions with target enzymes, supporting experimental findings.
Propriétés
IUPAC Name |
1-(2-phenoxyethyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-18(14-8-11-25-13-14)17-7-6-16(26-17)12-21-19(23)20-9-10-24-15-4-2-1-3-5-15/h1-8,11,13H,9-10,12H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBROYDDUHCADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














